3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate
Description
Properties
Molecular Formula |
C13H13F3N2O2 |
|---|---|
Molecular Weight |
286.25 g/mol |
IUPAC Name |
3-pyrrolidin-3-ylbenzonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H12N2.C2HF3O2/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11;3-2(4,5)1(6)7/h1-3,6,11,13H,4-5,8H2;(H,6,7) |
InChI Key |
CCMNEOUJVAKPQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC=CC(=C2)C#N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 3-(Pyrrolidin-3-yl)benzonitrile derivatives often involves multi-step organic synthesis including:
- Formation of the pyrrolidine ring system or modification of an existing pyrrolidine scaffold.
- Introduction of the benzonitrile substituent via cross-coupling or substitution reactions.
- Salt formation with 2,2,2-trifluoroacetic acid to yield the trifluoroacetate salt.
Reported Synthetic Routes
Pyrrolidine Ring Construction and Functionalization
- Pyrrolidine derivatives can be synthesized via cyclization of amino alcohols or amino acids, or by ring closure reactions involving substituted precursors. For instance, pyrrolidinyl triazoles have been synthesized using 1,3-dipolar cycloaddition of azidopyrrolidine with ethynyl trifluoroborate, followed by Suzuki–Miyaura coupling to diversify substituents on the pyrrolidine ring.
Salt Formation with 2,2,2-Trifluoroacetic Acid
Detailed Methodology from Literature
Example Synthetic Procedure
- A mixture of 3-aminopyrrolidine (1 eq) and 3-bromobenzonitrile (1.2 eq) is combined in toluene with Pd2(dba)3 and XantPhos as catalyst system, and t-BuONa as base.
- The reaction is stirred under nitrogen at 110 °C for 12 hours.
- After completion, the mixture is concentrated, and the residue purified by preparative HPLC.
- The resulting 3-(pyrrolidin-3-yl)benzonitrile is dissolved in methanol and treated with 2,2,2-trifluoroacetic acid at room temperature for 12 hours.
- The trifluoroacetate salt precipitates or is isolated after solvent removal and washing.
Research Data and Characterization
Spectroscopic Data
- [^1H NMR (400 MHz, DMSO-d6)](pplx://action/followup) : Signals corresponding to aromatic protons of benzonitrile (7.0–8.5 ppm), pyrrolidine ring protons (2.0–4.0 ppm), and trifluoroacetate methyl groups (singlet near 11–12 ppm for acidic proton) confirm structure.
- LCMS : Molecular ion peak consistent with the expected molecular weight of the trifluoroacetate salt.
- Purity : Achieved >95% by HPLC analysis.
Yield and Purification
- Overall yields from starting materials to trifluoroacetate salt range from 15% to 40%, depending on substrate and reaction conditions.
- Purification typically involves silica gel chromatography followed by preparative HPLC to ensure high purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: Conversion of pyrrolidine derivatives to pyrrolidin-2-ones.
Reduction: Reduction of nitrile groups to amines.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: Formation of pyrrolidin-2-ones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on various biological pathways and targets .
Industry: In the industrial sector, it is used in the synthesis of fine chemicals, dyes, and pigments .
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and non-planarity . This compound can bind to enantioselective proteins, influencing their biological activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate, focusing on shared functional groups, physicochemical properties, and applications:
Structural and Functional Group Analysis
- Nitrile Group : The benzonitrile group in the target compound and offers polarity and hydrogen-bonding capability, critical for binding to biological targets.
- Trifluoroacetate Counterion : Ubiquitous in these compounds, TFA improves solubility in organic-aqueous mixtures, facilitating purification and characterization .
Physicochemical Properties
- Solubility: TFA salts generally exhibit higher solubility in polar solvents (e.g., DMSO, methanol) compared to free bases.
- Stability : The electron-withdrawing trifluoroacetyl group stabilizes the salt form, reducing degradation during storage .
Research Findings and Trends
- Pyrrolidine Derivatives : Recent studies highlight pyrrolidine-TFA hybrids as potent inhibitors of bromodomains (epigenetic targets) and GPCRs (e.g., lipid microenvironment probes) .
- TFA Salt Limitations : While advantageous for solubility, residual TFA in final products can interfere with biological assays, necessitating careful purification .
Biological Activity
3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate is a compound characterized by its unique molecular structure, which includes a pyrrolidine ring, a benzonitrile moiety, and a trifluoroacetate group. Its molecular formula is C13H13F3N2O2, with a molecular weight of approximately 286.25 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and receptor modulation.
The trifluoroacetate group enhances the solubility and bioavailability of the compound, making it suitable for pharmacological applications. The pyrrolidine and benzonitrile functionalities are often associated with various biological activities, including enzyme inhibition and receptor interaction.
1. Anticancer Properties
Research indicates that compounds containing pyrrolidine structures exhibit significant anticancer activity. For instance, pyrrolidine derivatives have been shown to inhibit enzymes involved in cancer progression and modulate various signaling pathways. The presence of the benzonitrile moiety may also contribute to these effects by interacting with specific receptors involved in tumor growth and metastasis.
Case Study:
A study on pyrrolidine derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. Compounds similar to 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate were tested against various cancer cell lines, revealing IC50 values that indicate potent cytotoxic effects.
2. Antimicrobial Activity
Compounds related to 3-(Pyrrolidin-3-yl)benzonitrile have shown promise as antimicrobial agents. The structural features of these compounds allow them to target bacterial strains effectively.
Research Findings:
A focused screening of pyrrolidine derivatives identified several with significant antibacterial activity against multidrug-resistant strains such as Pseudomonas aeruginosa. This suggests that the compound may possess similar properties worthy of further exploration.
The biological activity of 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate can be attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways associated with cancer and inflammation.
- Receptor Modulation: Similar compounds have been shown to interact with β-adrenergic receptors, which play a role in cancer cell proliferation and survival.
Comparative Analysis
To better understand the biological activity of 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(Aminomethyl)pyrrolidine | Aminomethyl group instead of nitrile | Enhanced reactivity; potential anticancer |
| 2-(Pyrrolidin-3-yl)benzonitrile | Different position of pyrrolidine | Varying receptor interactions |
| Pyrrolidine-based anti-cancer agents | Various substituents on pyrrolidine | Specific targeting mechanisms |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the pyrrolidine ring can be introduced through a Buchwald-Hartwig amination or palladium-catalyzed cross-coupling, followed by trifluoroacetylation under acidic conditions. Key parameters include temperature control (0–25°C), anhydrous solvents (e.g., dichloromethane), and stoichiometric ratios of trifluoroacetic anhydride .
- Validation : Monitor reaction progress via TLC or LC-MS. Intermediate purification via flash chromatography (silica gel, eluent: DCM/MeOH) is critical to remove unreacted starting materials .
Q. Which analytical techniques are optimal for characterizing purity and structural integrity?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm the benzonitrile moiety (δ ~7.5–8.5 ppm for aromatic protons) and pyrrolidine ring (δ ~1.5–3.5 ppm).
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% by area under the curve) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H⁺] ~317.1 g/mol) .
Q. How should the compound be stored to ensure long-term stability?
- Methodology : Store as a lyophilized powder at -20°C in airtight, light-protected vials. Avoid repeated freeze-thaw cycles. For solutions, use anhydrous DMSO or ethanol, and confirm stability via periodic HPLC analysis (degradation <5% over 6 months) .
Advanced Research Questions
Q. How can reaction yields be optimized when scaling up synthesis for in vivo studies?
- Methodology :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) to enhance coupling efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction kinetics.
- Workflow : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, reagent equivalents) affecting yield .
Q. What strategies address solubility limitations in biological assays?
- Methodology :
- Co-solvents : Use cyclodextrins or PEG-400 to improve aqueous solubility (target >1 mg/mL).
- Salt Formation : Explore alternative counterions (e.g., HCl instead of TFA) if trifluoroacetate interferes with cellular assays .
- Validation : Measure solubility via nephelometry and confirm biocompatibility in cell viability assays (IC₅₀ shifts <10%) .
Q. How can structural isomerism or impurities be identified when NMR data conflicts with computational predictions?
- Methodology :
- 2D NMR : Perform COSY and NOESY to resolve stereochemical ambiguities in the pyrrolidine ring.
- X-ray Crystallography : Confirm absolute configuration if crystalline material is obtainable.
- Computational Chemistry : Compare experimental ¹³C NMR shifts with DFT-calculated values (RMSD <2 ppm) .
Contradictions and Mitigations
- Contradiction : Discrepancies in reported solubility (e.g., DMSO vs. water) may arise from residual TFA.
- Contradiction : Inconsistent bioactivity data across labs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
